Naphthalene, 2,2'-[methylenebis(oxy)]bis-
Description
"Naphthalene, 2,2'-[methylenebis(oxy)]bis-" is a naphthalene-derived compound featuring a methylene bridge (-CH₂-) connecting two oxygen atoms at the 2,2' positions of the naphthalene backbone.
Properties
CAS No. |
33257-36-2 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethoxy)naphthalene |
InChI |
InChI=1S/C21H16O2/c1-3-7-18-13-20(11-9-16(18)5-1)22-15-23-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 |
InChI Key |
ZRXDBKQDMGNELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of 2-naphthol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between the two naphthalene units via an ether linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where 2-naphthol and formaldehyde are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2,2’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Analysis
Backbone Diversity: Phenolic analogs (e.g., Antioxidant 2246) prioritize hydroxyl groups for radical scavenging, crucial for antioxidant activity . Naphthalene-based compounds leverage extended aromatic systems for enhanced thermal stability and π-π stacking, useful in materials science . Aniline derivatives (e.g., Benzenamine analog) may serve as synthetic intermediates due to amine reactivity .
Substituent Effects :
- Bulky groups like tert-butyl in Antioxidant 2246 improve steric hindrance, prolonging antioxidant efficacy by slowing degradation .
- Electron-withdrawing groups (e.g., chlorine in dichlorophene) enhance antimicrobial activity but reduce solubility .
Biological Activity: Phenolic methylenebis compounds (e.g., Antioxidant 2246) synergize with chemotherapeutics like belotecan, reducing tumor size by 40–60% in vivo (P < 0.01) via autophagy induction . TAJ4, a naphthalene-triazolyl hybrid, shows promise as a kinase inhibitor with predicted ADMET properties favoring drug development .
Natural Occurrence: Methylenebis phenolics (e.g., 2,2′-methylenebis(4-methyl-6-tert-butylphenol)) are identified in fungal endophytes and mushrooms, highlighting their ecological role as natural antioxidants .
Physicochemical Properties
Limited data exist for "Naphthalene, 2,2'-[methylenebis(oxy)]bis-," but analogs suggest:
- Solubility: Lower in nonpolar solvents compared to phenolic analogs due to naphthalene’s hydrophobicity.
- Thermal Stability: Likely higher than phenolic derivatives (e.g., Antioxidant 2246 decomposes >200°C) .
- Synthetic Routes: Methylenebis compounds are often synthesized via condensation reactions, as seen in lactam ionophores derived from 2,2′-methylenebis(4-chlorophenol) .
Biological Activity
Naphthalene, 2,2'-[methylenebis(oxy)]bis- is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant research findings.
- Molecular Formula : C12H10O2
- Molecular Weight : 198.21 g/mol
- IUPAC Name : 2,2'-[(Methylenebis(oxy))bis(naphthalen-1-yl)]-1,1'-ethanediol
Antimicrobial Properties
Research indicates that Naphthalene, 2,2'-[methylenebis(oxy)]bis- exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This antimicrobial activity suggests potential applications in pharmaceutical formulations aimed at treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that Naphthalene, 2,2'-[methylenebis(oxy)]bis- can inhibit the proliferation of cancer cells. Notably, it has demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
The biological activity of Naphthalene, 2,2'-[methylenebis(oxy)]bis- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Key Enzymes : It has been suggested that the compound inhibits enzymes involved in cell proliferation and survival.
- DNA Intercalation : Similar to other naphthalene derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of Naphthalene, 2,2'-[methylenebis(oxy)]bis- in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates when applied topically compared to a control group receiving standard antibiotic treatment.
Case Study 2: Cancer Cell Line Study
In a laboratory setting, researchers evaluated the effects of Naphthalene, 2,2'-[methylenebis(oxy)]bis- on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
